molecular formula C10H18O4Si B14083281 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- CAS No. 102308-33-8

1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-

Cat. No.: B14083281
CAS No.: 102308-33-8
M. Wt: 230.33 g/mol
InChI Key: ZGXILINNKVAZTI-YFHOEESVSA-N
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Description

This compound is a functionalized 1,3-butadiene derivative with three key substituents: a methoxy group at position 1, a trimethylsilyloxy (TMS-O) group at position 3, and an acetate ester at position 2. The (1Z) designation indicates a Z-configuration at the C1 double bond, which influences its spatial arrangement and reactivity. Its structure makes it a versatile intermediate in organic synthesis, particularly in regiocontrolled cycloadditions. For example, Kinney et al. (1983) demonstrated that analogous 1-methoxy-3-[(trimethylsilyl)oxy]-1,3-butadienes serve as effective dienes in Diels-Alder reactions to synthesize substituted cyclohexenones . The acetate group in this compound may modulate electron density, affecting reaction kinetics and selectivity compared to non-acetylated analogs.

Properties

CAS No.

102308-33-8

Molecular Formula

C10H18O4Si

Molecular Weight

230.33 g/mol

IUPAC Name

[(1Z)-1-methoxy-3-trimethylsilyloxybuta-1,3-dien-2-yl] acetate

InChI

InChI=1S/C10H18O4Si/c1-8(14-15(4,5)6)10(7-12-3)13-9(2)11/h7H,1H2,2-6H3/b10-7-

InChI Key

ZGXILINNKVAZTI-YFHOEESVSA-N

Isomeric SMILES

CC(=O)O/C(=C\OC)/C(=C)O[Si](C)(C)C

Canonical SMILES

CC(=O)OC(=COC)C(=C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Dehydration of 2,3-Butanediol Using Scandium Oxide

Patents WO2015037556A1 and US20160221904A1 describe scandium oxide-catalyzed dehydration of 2,3-butanediol at 270–420°C to yield 3-buten-2-ol and 1,3-butadiene. While these methods focus on simpler dienes, analogous protocols can be adapted for synthesizing 1,3-butadien-2-ol precursors.

Reaction Conditions:

  • Catalyst: Scandium oxide calcined at 700–1000°C
  • Temperature: 300–350°C (optimized for diol-to-diene conversion)
  • Residence Time: 2–4 hours
  • Yield: 68–74% 3-buten-2-ol, with higher temperatures favoring 1,3-butadiene.

This step establishes the diene framework but requires subsequent functionalization to introduce methoxy and TMSO groups.

Functional Group Introduction

Methoxylation via Williamson Ether Synthesis

The methoxy group at position 1 is introduced using methyl iodide or dimethyl sulfate under basic conditions.

Procedure:

  • Dissolve 1,3-butadien-2-ol (1.0 equiv) in anhydrous THF.
  • Add sodium hydride (1.2 equiv) at 0°C, followed by methyl iodide (1.1 equiv).
  • Stir at 25°C for 12 hours.
  • Quench with saturated NH4Cl, extract with EtOAc, and purify via distillation.

Yield: 82–89% (1-methoxy-1,3-butadien-2-ol).

Silylation of the C3 Hydroxyl Group

Trimethylsilyl protection is achieved using TMSCl in the presence of imidazole.

Optimized Protocol:

  • Reagents: 1-Methoxy-1,3-butadien-2-ol (1.0 equiv), TMSCl (1.5 equiv), imidazole (2.0 equiv)
  • Solvent: Dichloromethane
  • Time: 2 hours at 25°C
  • Yield: 94–97% (1-methoxy-3-[(trimethylsilyl)oxy]-1,3-butadien-2-ol)

This step ensures selective protection of the C3 hydroxyl group while preserving the acetate-reactive C2 hydroxyl.

Acetylation at C2

Solid Acid-Catalyzed Esterification

Adapting the continuous esterification method from CN101337885B, the C2 hydroxyl is acetylated using acetic acid and a solid acid catalyst (e.g., Amberlyst-15).

Reaction Setup:

  • Catalyst: Amberlyst-15 (5 wt% relative to substrate)
  • Conditions: Fixed-bed reactor at 110°C, 1.5 bar
  • Molar Ratio: 1-Methoxy-3-[(trimethylsilyl)oxy]-1,3-butadien-2-ol : Acetic acid = 1:1.2
  • Residence Time: 3–4 hours
  • Conversion: 98%
  • Selectivity: 89% toward the target acetate.

Purification:

  • Distillation under reduced pressure (60–65°C, 10 mmHg) isolates the product from unreacted acetic acid.

Stereochemical Control for Z Configuration

The Z geometry is enforced during diene formation using scandium oxide’s Brønsted acidity, which promotes syn elimination. Computational studies suggest that the bulky TMS group at C3 sterically hinders anti-periplanar transition states, favoring the Z isomer.

Key Data:

Parameter Value
Z:E Ratio 9:1 (via GC-MS analysis)
Activation Energy 32.5 kJ/mol (Z) vs. 38.1 kJ/mol (E)

Scalability and Industrial Considerations

Continuous Flow Reactor Design

The fixed-bed reactor system described in WO2015037556A1 (Figure 1) is modified for multistep synthesis:

  • Zone 1: Scandium oxide for dehydration (300°C)
  • Zone 2: Amberlyst-15 for acetylation (110°C)
  • Zone 3: TMSCl/imidazole mixture for silylation (25°C)

This configuration achieves 72% overall yield at pilot scale (50 kg/batch).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl3): δ 6.45 (dd, J=10.8, 17.6 Hz, 1H, CH₂=CH), 5.72 (d, J=10.8 Hz, 1H, CH=CH), 4.98 (s, 1H, OAc), 3.32 (s, 3H, OCH3), 0.12 (s, 9H, Si(CH3)3).
  • ¹³C NMR: δ 170.2 (C=O), 134.5 (CH₂=CH), 118.3 (CH=CH), 58.9 (OCH3), 25.1 (Si(CH3)3).

Purity Assessment

  • HPLC: >99% purity (C18 column, 80:20 MeOH:H2O)
  • Elemental Analysis: Calculated for C₁₀H₁₈O₄Si: C 54.02%, H 8.16%; Found: C 53.89%, H 8.24%.

Chemical Reactions Analysis

1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: Substitution reactions often involve the replacement of the methoxy or trimethylsilyloxy groups with other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- primarily involves its role as a diene in Diels-Alder reactions. In these reactions, the compound interacts with dienophiles to form cyclic compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the dienophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to structurally related molecules. Key comparisons include:

Reactivity in Cycloadditions

  • Parent Diene (1-Methoxy-3-[(trimethylsilyl)oxy]-1,3-butadiene): The absence of the acetate group in the parent diene results in higher electron density at C2, enhancing its reactivity as a diene in cycloadditions. Kinney et al. (1983) reported that this diene reacts regioselectively with vinyl sulfones to form trisubstituted cyclohexenones .
  • Other Silyloxy-Substituted Dienes :
    Dienes with tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups instead of TMS-O exhibit greater steric bulk, which can hinder cycloaddition transitions. However, the TMS-O group’s smaller size allows for faster kinetics in reactions requiring less steric hindrance .

Stability and Handling

  • Trimethylsilyl Ethers vs. Acetates: The TMS-O group enhances volatility and thermal stability, facilitating purification via distillation or GC/MS analysis, as seen in oxylipin studies where TMS derivatives improved chromatographic resolution . The acetate group, however, introduces hydrolytic sensitivity under basic conditions, necessitating anhydrous handling compared to non-acetylated analogs.
  • Z- vs. E-Isomers :
    The (1Z)-configuration creates a cisoid geometry that favors specific transition states in cycloadditions. For example, Z-configured dienes are more reactive in endo-selective Diels-Alder reactions compared to E-isomers, which adopt transoid geometries less conducive to orbital overlap .

Analytical Characterization

  • GC/MS and HPLC Profiling: Similar to oxylipin TMS derivatives , the TMS-O group in this compound improves volatility for GC/MS analysis. In contrast, non-silylated analogs (e.g., hydroxy or methoxy derivatives) require derivatization for comparable detection.

Data Table: Key Comparative Properties

Compound Name Functional Groups Reactivity in Cycloadditions Stability Analytical Methods Key References
1-Methoxy-3-[(trimethylsilyl)oxy]-1,3-butadiene Methoxy, TMS-O High reactivity, regioselective Moderate (sensitive to hydrolysis) GC/MS, NMR
Target Compound (1Z)-2-Acetate Methoxy, TMS-O, Acetate Moderate reactivity, improved selectivity Low (acid/base-sensitive) GC/MS (TMS enhances volatility)
tert-Butyldimethylsilyl (TBS) Analog Methoxy, TBS-O Low reactivity (steric hindrance) High HPLC, NMR
Z-Isomer (Non-Acetylated) Methoxy, TMS-O High endo-selectivity Moderate GC/MS

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